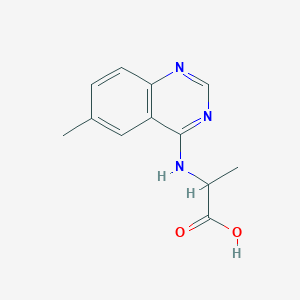

2-(6-Methyl-quinazolin-4-ylamino)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(6-Methyl-quinazolin-4-ylamino)-propionic acid” is a biochemical compound. It is also known as 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride . The molecular formula of this compound is C13H15N3O2•HCl, and it has a molecular weight of 281.74 .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms, attached to a propionic acid group via an amino link . The quinazoline ring is substituted at the 6-position with a methyl group .Applications De Recherche Scientifique

Antiviral and Antitumor Applications

Quinazoline derivatives, including those similar to 2-(6-Methyl-quinazolin-4-ylamino)-propionic acid, have been synthesized and evaluated for their antiviral and antitumor activities. Luo et al. (2012) synthesized (quinazolin-4-ylamino)methyl-phosphonate derivatives, displaying weak to good anti-Tobacco mosaic virus (TMV) activity, indicating their potential in antiviral applications (Luo et al., 2012). Wissner et al. (2005) described 2-(quinazolin-4-ylamino)-[1,4] benzoquinone derivatives as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), showing antitumor activity (Wissner et al., 2005).

Synthetic Methodology Advancements

The advancement in synthetic methodologies for quinazoline derivatives is notable. Bavetsias et al. (2002) discussed the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, which improved aqueous solubility and cytotoxic activity, demonstrating the importance of these compounds in developing new therapeutic agents (Bavetsias et al., 2002).

Chemical Process Development

The process development for the large-scale synthesis of quinazoline derivatives is crucial for their application in therapeutics. Malmgren et al. (2008) described the large-scale manufacturing process for an anticancer agent, 2-amino-6-methyl-5-(pyridin-4-ylsulfanyl)-3H-quinazolin-4-one dihydrochloride, highlighting the importance of efficient synthesis processes in pharmaceutical manufacturing (Malmgren et al., 2008).

Exploration for New Therapeutic Targets

Research into quinazoline derivatives also focuses on exploring new therapeutic targets. For example, studies on quinazolin-4-one derivatives as selective histone deacetylase-6 inhibitors for treating Alzheimer's disease show the versatility of these compounds in targeting different biochemical pathways for therapeutic purposes (Yu et al., 2013).

Propriétés

IUPAC Name |

2-[(6-methylquinazolin-4-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-7-3-4-10-9(5-7)11(14-6-13-10)15-8(2)12(16)17/h3-6,8H,1-2H3,(H,16,17)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLROUBUFLBZGKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2NC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2702298.png)

![2-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B2702301.png)

![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2702307.png)

![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2702308.png)

![N-(2-chlorophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2702309.png)

![4-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2702315.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2702317.png)

![3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid](/img/structure/B2702320.png)